molecular formula C10H12ClF B13491105 1-(Tert-butyl)-4-chloro-2-fluorobenzene

1-(Tert-butyl)-4-chloro-2-fluorobenzene

Cat. No.: B13491105
M. Wt: 186.65 g/mol
InChI Key: OBAZLGMXGSDTTG-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-chloro-2-fluorobenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a tert-butyl group, a chlorine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-chloro-2-fluorobenzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 1-tert-butyl-2-fluorobenzene, chlorination can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine substituent at the para position relative to the fluorine atom .

Industrial Production Methods: Industrial production of 1-tert-butyl-4-chloro-2-fluorobenzene typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Chlorination: Chlorine gas (Cl2) in the presence of FeCl3.

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for reducing nitro groups to amines.

Major Products:

    Nitration: Introduction of nitro groups at the ortho and para positions.

    Reduction: Conversion of nitro groups to amines.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-chloro-2-fluorobenzene in chemical reactions involves the interaction of its substituents with various reagents. The tert-butyl group, being electron-donating, increases the electron density on the benzene ring, making it more reactive towards electrophiles. The chlorine and fluorine atoms, on the other hand, can participate in nucleophilic substitution reactions due to their electron-withdrawing nature .

Comparison with Similar Compounds

  • 1-tert-Butyl-4-chlorobenzene
  • 1-tert-Butyl-4-fluorobenzene
  • 1-Chloro-4-fluorobenzene

Comparison: 1-tert-Butyl-4-chloro-2-fluorobenzene is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic and nucleophilic substitution reactions compared to its analogs with only one halogen substituent .

Properties

Molecular Formula

C10H12ClF

Molecular Weight

186.65 g/mol

IUPAC Name

1-tert-butyl-4-chloro-2-fluorobenzene

InChI

InChI=1S/C10H12ClF/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3

InChI Key

OBAZLGMXGSDTTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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